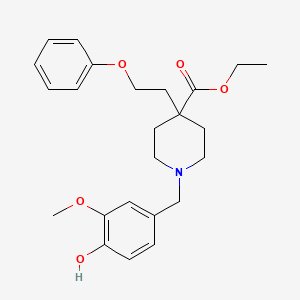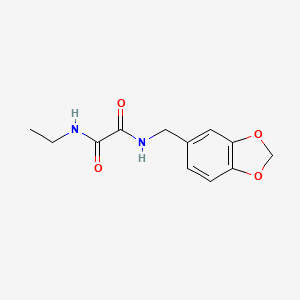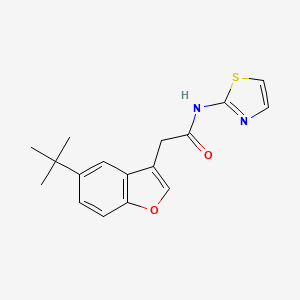
ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as EPPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPC belongs to the class of piperidinecarboxylate compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
作用机制
The mechanism of action of ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. For example, ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to have a variety of biochemical and physiological effects that contribute to its therapeutic potential. For example, ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and inflammation. ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has also been found to increase the levels of glutathione, a key antioxidant molecule that helps to protect cells from oxidative damage. Additionally, ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to modulate the activity of various enzymes and signaling molecules that are involved in cell proliferation, differentiation, and survival.
实验室实验的优点和局限性
One advantage of using ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities and purified to a high degree of purity. Additionally, ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to have a high degree of stability, which makes it suitable for long-term storage and use in experiments. One limitation of using ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has not been extensively tested in human clinical trials, which limits our understanding of its potential therapeutic applications.
未来方向
There are many future directions for research on ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One area of interest is the development of more potent and selective analogs of ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate that can be used to target specific signaling pathways and biological processes. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in animal models and humans, which can help to determine its safety and efficacy as a therapeutic agent. Additionally, further research is needed to elucidate the mechanism of action of ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate and to identify its molecular targets in cells.
合成方法
The synthesis of ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves a multi-step process that starts with the reaction of piperidine with ethyl 4-chloroacetoacetate to form ethyl 4-(piperidin-1-yl)but-3-en-2-one. The intermediate is then reacted with 4-hydroxy-3-methoxybenzaldehyde and 2-phenoxyethanol to produce ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. The overall yield of the synthesis is around 40%, and the purity of the final product can be improved through recrystallization.
科学研究应用
Ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to exhibit a variety of biological activities that make it a promising candidate for therapeutic applications. For example, ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has also been found to have analgesic effects by reducing pain sensitivity in animal models. Additionally, ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
属性
IUPAC Name |
ethyl 1-[(4-hydroxy-3-methoxyphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5/c1-3-29-23(27)24(13-16-30-20-7-5-4-6-8-20)11-14-25(15-12-24)18-19-9-10-21(26)22(17-19)28-2/h4-10,17,26H,3,11-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAKHJJYHAESHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)O)OC)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(hydroxymethyl)-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120258.png)

![1-(4-methyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5120280.png)
![2-({benzyl[2-(dimethylamino)ethyl]amino}methyl)-4,6-dichlorophenol](/img/structure/B5120291.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5120292.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120300.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5120306.png)
![2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine](/img/structure/B5120311.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5120326.png)
![(2-{[({5-[(2-{[4-(carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-5-yl)acetic acid](/img/structure/B5120327.png)